2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-({2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to act as iron chelators .
Preparation Methods
The synthesis of 2-({2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazinoindole coreThe reaction conditions often require the use of solvents like methanol and dichloromethane, and the product is purified through recrystallization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl or acetyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
2-({2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving iron metabolism.
Mechanism of Action
The compound exerts its effects primarily through its ability to chelate iron ions. By binding to ferrous ions, it disrupts the iron metabolism in cancer cells, leading to cell cycle arrest and apoptosis. The molecular targets include iron-dependent enzymes and pathways involved in DNA synthesis and repair. The compound’s ability to induce apoptosis is mediated through the mitochondrial pathway, as evidenced by changes in the expression of proteins like Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Compared to other triazinoindole derivatives, 2-({2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific structural features and enhanced biological activity. Similar compounds include:
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core but differ in their substituents and biological activities.
Indole derivatives: These compounds have a similar indole structure but lack the triazino ring, resulting in different chemical and biological properties.
Thiazole derivatives: These compounds contain a thiazole ring and exhibit different reactivity and applications compared to the triazinoindole derivatives.
Properties
Molecular Formula |
C21H20N6O2S2 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-[[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H20N6O2S2/c1-27-13-8-4-2-6-11(13)17-19(27)24-21(26-25-17)30-10-15(28)23-20-16(18(22)29)12-7-3-5-9-14(12)31-20/h2,4,6,8H,3,5,7,9-10H2,1H3,(H2,22,29)(H,23,28) |
InChI Key |
VJRXKHMXXZGBOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)N |
Origin of Product |
United States |
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